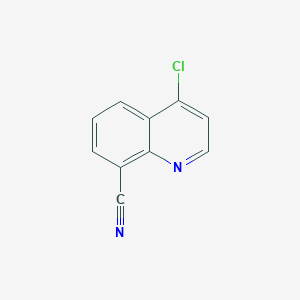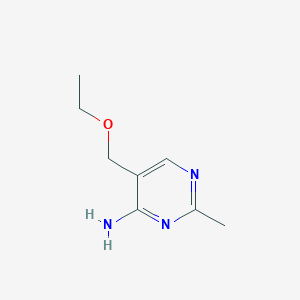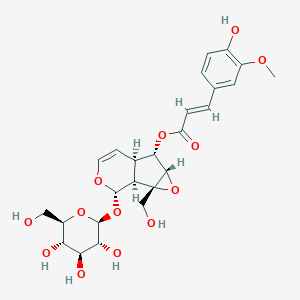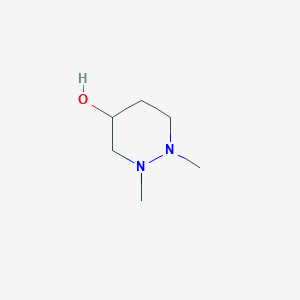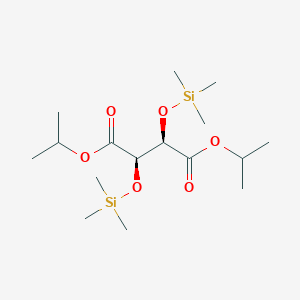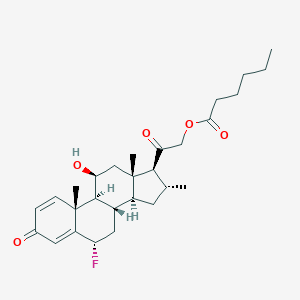![molecular formula C20H16 B135107 2,3-Dimethylbenzo[a]anthracene CAS No. 1348514-35-1](/img/structure/B135107.png)
2,3-Dimethylbenzo[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbenzo[a]anthracene is a type of polycyclic aromatic hydrocarbon . It is a yellow to greenish-yellow solid with maximum fluorescence at 440 nm and exhibits bluish-violet fluorescence in UV light . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .
Synthesis Analysis
The synthesis of anthracene derivatives like 2,3-Dimethylbenzo[a]anthracene has been a subject of extensive research due to their interesting photophysical, photochemical, and biological properties . Some of the most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzo[a]anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
7,12-Dimethylbenz[a]anthracene (DMBA), a polycyclic aromatic hydrocarbon (PAH), has been used extensively as a model carcinogen in cancer research . The lymphotoxicity of DMBA is mediated through an apoptosis-like mechanism .Physical And Chemical Properties Analysis
The physical properties of 2,3-Dimethylbenzo[a]anthracene include its appearance as yellow to greenish-yellow crystals or a yellow solid . It has a molecular weight of 256.3410 .Safety And Hazards
2,3-Dimethylbenzo[a]anthracene is considered hazardous. It is harmful if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of research on 2,3-Dimethylbenzo[a]anthracene could involve further exploration of its photophysical, photochemical, and biological properties . This could include its use in the biological field and its application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Propiedades
IUPAC Name |
2,3-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZYSRLOMZSHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzo[a]anthracene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
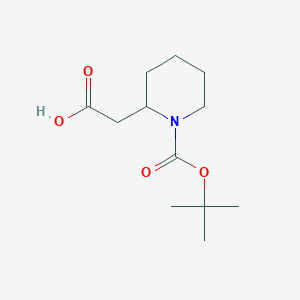
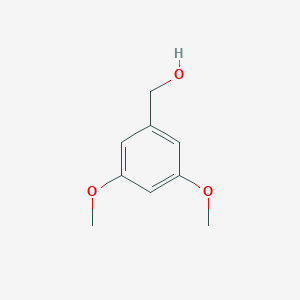
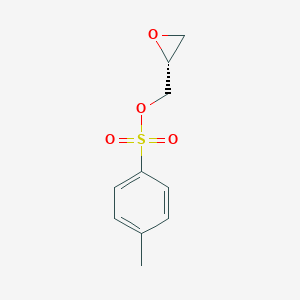

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
